2-Formylbenzamide
Overview
Description
2-Formylbenzamide is an organic compound with the molecular formula C8H7NO2. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. This compound belongs to the class of amides and is known for its versatility as a building block in organic synthesis .
Preparation Methods
2-Formylbenzamide can be synthesized through various methods. One common synthetic route involves the oxidative cleavage of N-acylamino acids. For instance, hippuric acid can be used as a starting material, which is then subjected to oxidative cleavage using copper(II) sulfate pentahydrate and silver(I) nitrate in the presence of ammonium persulfate . The reaction is carried out in a mixture of dichloromethane and water at 40°C, followed by crystallization to obtain the final product .
Another method involves the reaction of benzamides with dimethylformamide dimethyl acetal or the condensation of N,N-bis(trimethylsilyl)formamide with acyl chlorides . These methods, however, may require anhydrous conditions and can be more challenging to execute.
Chemical Reactions Analysis
2-Formylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like ammonium persulfate and reducing agents such as sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Formylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a versatile building block for the synthesis of diverse chemical derivatives.
Mechanism of Action
The mechanism by which 2-formylbenzamide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an intermediate in the synthesis of biologically active molecules, influencing various biochemical pathways. For example, its derivatives have been shown to interact with enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Formylbenzamide can be compared with other similar compounds such as benzamide and N-formylbenzamide. While all these compounds belong to the class of amides, this compound is unique due to its formyl group attached to the benzene ring, which imparts distinct reactivity and properties.
Benzamide: Lacks the formyl group, making it less reactive in certain chemical transformations.
N-Formylbenzamide: Similar in structure but differs in the position of the formyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
2-formylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZCBYJEVMKIDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573392 | |
Record name | 2-Formylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87963-75-5 | |
Record name | 2-Formylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-formylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-formylbenzamide derivatives that influence their reactivity?
A: this compound derivatives possess a unique structure that allows for intriguing chemical transformations. The presence of both an aldehyde group and an amide group ortho to each other on a benzene ring facilitates intramolecular reactions. [, ] For instance, 2-formylbenzamides can exist in equilibrium with their cyclic tautomers, such as hydroxylactams or aminolactones, depending on the substituents and reaction conditions. [] The nature of the substituents on the nitrogen of the amide group also plays a crucial role in determining the preferred tautomeric form and reactivity. []
Q2: How does the photoreactivity of 2-formylbenzamides differ from 2-formylbenzylamines?
A: While both 2-formylbenzamides and 2-formylbenzylamines can undergo photochemical reactions, their products differ significantly. Irradiation of 2-formylbenzylamine in the presence of fumarates leads to the formation of adducts, suggesting the intermediacy of a quinodimethane species. [] Conversely, photolysis of 2-formylbenzamides yields amino lactones, highlighting the distinct reactivity arising from the presence of the amide moiety. []
Q3: Can 2-formylbenzoic acid derivatives be synthesized from readily available starting materials?
A: Yes, 2-formylbenzoic acid derivatives, specifically 3-cyanophthalides, can be efficiently synthesized from phthalaldehydic acids. [] This transformation employs trimethylsilyl cyanide (TMSCN) in the presence of iodobenzene diacetate (PhI(OAc)2) and boron trifluoride etherate (BF3.OEt2) as reagents. This method tolerates a variety of substituents on the phthalaldehydic acid framework and can also be applied to the synthesis of 3-cyanophthalides from the corresponding 2-formylbenzamides. []
Q4: How does the presence of a chlorine atom at the 6-position affect the tautomeric behavior of 2-formylbenzamides and 2-formylbenzoic acid esters?
A: Introducing a chlorine atom at the 6-position of the benzene ring significantly impacts the tautomeric equilibrium. While 6-chloro-2-formylbenzamide exists exclusively in its cyclic form, 6-chloro-2-formylbenzoic acid esters exhibit both open-chain and cyclic tautomeric forms. [] This difference highlights the subtle interplay between electronic effects imparted by the substituents and the inherent preference for ring-chain tautomerism in these systems. []
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